molecular formula C22H18N2O2S B2463137 4-(4-Methylphenyl)-2-(3-nitrophenyl)-2,3-dihydro-1,5-benzothiazepine CAS No. 315697-39-3

4-(4-Methylphenyl)-2-(3-nitrophenyl)-2,3-dihydro-1,5-benzothiazepine

Cat. No. B2463137
CAS RN: 315697-39-3
M. Wt: 374.46
InChI Key: PFFYFNYHJJAZOY-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-2-(3-nitrophenyl)-2,3-dihydro-1,5-benzothiazepine, also known as Diltiazem, is a chemical compound that belongs to the class of benzothiazepines. It is primarily used as a medication for treating hypertension, angina, and arrhythmias. However, in recent years, Diltiazem has gained significant interest in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

Synthesis and Biological Activity

4-(4-Methylphenyl)-2-(3-nitrophenyl)-2,3-dihydro-1,5-benzothiazepine derivatives have been synthesized and evaluated for various biological activities. For instance, the synthesis of 2,5-dihydro-4-methyl-2-phenyl-1,5-benzothiazepine-3-carboxylic acid esters, structurally related to dihydropyridines and diltiazem, has shown promising results as calcium channel blockers (Atwal et al., 1987). These compounds have been evaluated using potassium-depolarized rabbit aorta, confirming their in vitro activity through electrophysiological techniques. Additionally, derivatives like 2,5-dihydro-5-[(dimethylamino)ethyl]-4-methyl-2-(3-nitrophenyl)-1,5-benzothiazepine-3-carboxylic acid methyl ester have been found to be equipotent to diltiazem, a well-known calcium channel blocker.

Crystallography and Structural Studies

The crystal structure and geometry of derivatives such as 4-methyl-3-nitro-2-phenyl-2,3-dihydro-1,5-benzothiazepine have been determined through X-ray diffraction analysis, contributing to a deeper understanding of their molecular structure (Berestovitskaya et al., 2011).

Synthesis and Evaluation as Anticonvulsant Agents

New series of 4-(4'-Hydroxyphenyl)-2-(3-substitutedphenyl)-3-(4-substitutedphenylamino methylene)-2,3-dihydro-1,5-benzothiazepines have been synthesized and evaluated for anticonvulsant activity. These compounds were screened in vivo, with some showing promising results compared to reference drugs like phenytoin sodium (Garg et al., 2010).

Antimicrobial Applications

Several studies have explored the antimicrobial potential of 1,5-benzothiazepine derivatives. For instance, the synthesis of 8-substituted-2,3-dihydro-4-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)-1,5-benzothiazepines and their evaluation for antibacterial activities indicate their significant role in pharmaceutical chemistry (Bairwa & Sharma, 2016).

Vasodilating and Antihypertensive Activities

Benzothiazepin-4(5H)-ones substituted on the fused benzene ring have been synthesized and investigated for their vasodilating, antihypertensive, and platelet aggregation-inhibitory activities. Some compounds like (-)-cis-3-Acetoxy-5-[2-(di-methylamino)ethyl]-2,3-dihydro-8-methyl-2-(4-methylphenyl)-1,5-benzothiazepin-4(5H)-one showed potent inhibitor effects on platelet aggregation, indicating their therapeutic potential in cardiovascular diseases (Inoue et al., 1997).

properties

IUPAC Name

4-(4-methylphenyl)-2-(3-nitrophenyl)-2,3-dihydro-1,5-benzothiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c1-15-9-11-16(12-10-15)20-14-22(17-5-4-6-18(13-17)24(25)26)27-21-8-3-2-7-19(21)23-20/h2-13,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFYFNYHJJAZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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